Potent inhibitor of L3MBTL3 methyllysine (Kme) reader domain UNC1215 is a potent, selective antagonist of L3MBTL3 with cellular activity. Lethal malignant brain tumor-like protein 3 (L3MBTL3) is a putative polycomb group (PcG) protein with gene-repressing activity, a member of the MBT family of methyllysine binders. UNC1215 has an IC50 of 20 nM and > 100-fold selectivity over 13 HMTs and selected representatives of kinases, ion channels, 7TMs, and other epigenetic proteins. UNC1215 showed a significant decrease in FRAP recovery (Fluorescence Recovery After Photobleaching) time below 1 microM in cells using GFP-L3MBTL3.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
UK 383367 is a potent inhibitor of bone morphogenetic protein 1 (BMP1; IC50 = 44 nM). It is more than 200-fold selective for BMP1 over a panel of matrix metalloproteinases. UK 383367 is effective in a cell-based model of collagen deposition is very effective at penetrating human skin in vitro. UK-383367 is a potent and selective inhibitor of BMP-1 (procollagen C-proteinase; PCP) (IC50 = 44 nM). Bone morphogenic protein 1 (BMP1) is an enzyme responsible for the cleavage and maturation of growth factors and ECM proteins. The purpose of our study was to determine whether cultured human trabecular meshwork (TM) cells express BMP1, BMP1 expression is regulated by TGF-β2, BMP1 is biologically active, and BMP1 regulates LOX activity.
UK-414,495 acts as a potent, selective inhibitor of the enzyme neutral endopeptidase, which normally serves to break down the neuropeptide VIP. UK-414,495 is a drug used for the treatment of female sexual arousal disorder.
UK‑396082 is an activated thrombin activatable fibrinolysis inhibitor. UK‑396082 (TAFIa Ki = 10 nM, selectivity TAFIa/CPN > 1000) exhibited antithrombotic efficacy in a rabbit model of venous thrombosis, yet had no effect on surgical bleeding in the rabbit. UK‑396082 exhibited an excellent preclinical and clinical pharmacokinetic profile, characterized by paracellular absorption, low clearance, and a low volume of distribution, fully consistent with its physicochemical properties of low molecular weight (MW = 239) and high hydrophilicity (log D = -2.8). UK-396,082 has potential as a novel TAFIa inhibitor for the treatment of thrombosis and other fibrin-dependent diseases in humans.